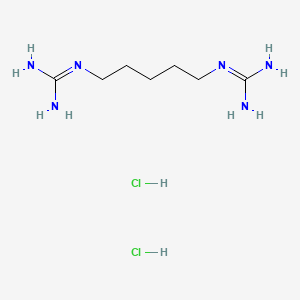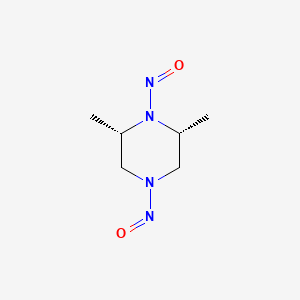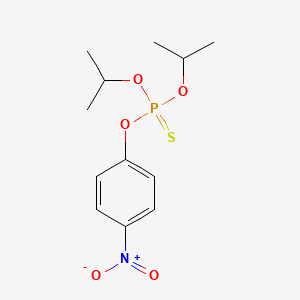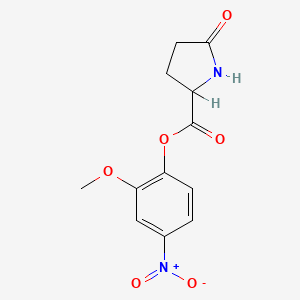
Einecs 258-506-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C12H12N2O6 and a molecular weight of 280.23 g/mol It is known for its unique structure, which includes a methoxy group, a nitro group, and a 5-oxo-L-prolinate moiety
Métodos De Preparación
The synthesis of 2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate typically involves the reaction of 2-methoxy-4-nitrophenol with 5-oxo-L-proline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-hydroxy-4-nitrophenyl 5-oxo-L-prolinate.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 2-methoxy-4-aminophenyl 5-oxo-L-prolinate.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitro groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate can be compared with similar compounds such as:
2-Methoxy-4-nitrophenyl isocyanate: This compound has a similar structure but contains an isocyanate group instead of the 5-oxo-L-prolinate moiety.
5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: This compound has a different core structure but shares some functional groups with 2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate.
Propiedades
Número CAS |
53375-50-1 |
|---|---|
Fórmula molecular |
C12H12N2O6 |
Peso molecular |
280.23 g/mol |
Nombre IUPAC |
(2-methoxy-4-nitrophenyl) 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H12N2O6/c1-19-10-6-7(14(17)18)2-4-9(10)20-12(16)8-3-5-11(15)13-8/h2,4,6,8H,3,5H2,1H3,(H,13,15) |
Clave InChI |
ZKPBFAPKUAHRCU-UHFFFAOYSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)[C@@H]2CCC(=O)N2 |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)C2CCC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


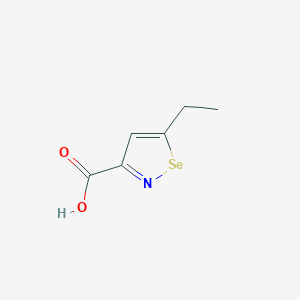
![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)
![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)



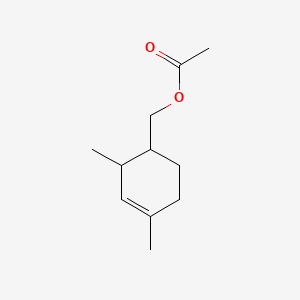
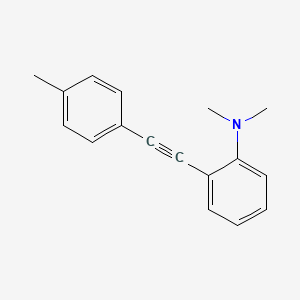
![Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]-](/img/structure/B13770447.png)

